2-Butenamide, 3-hydroxy-N-methyl-
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Overview
Description
2-Butenamide, 3-hydroxy-N-methyl- is an organic compound with the molecular formula C5H9NO2. It is a derivative of butenamide, featuring a hydroxyl group and a methyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, 3-hydroxy-N-methyl- typically involves the reaction of 3-hydroxy-2-butenamide with methylamine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 2-Butenamide, 3-hydroxy-N-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques, such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Butenamide, 3-hydroxy-N-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the butenamide moiety can be reduced to form a saturated amide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions
Major Products Formed
Oxidation: Formation of 3-oxo-N-methyl-2-butenamide.
Reduction: Formation of 3-hydroxy-N-methylbutanamide.
Substitution: Formation of various substituted derivatives depending on the reagent used
Scientific Research Applications
2-Butenamide, 3-hydroxy-N-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Butenamide, 3-hydroxy-N-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond in the butenamide moiety play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which contribute to its biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-3-methyl-2-butenamide
- 3-Hydroxy-N-methylbutanamide
- 3-Oxo-N-methyl-2-butenamide
Uniqueness
2-Butenamide, 3-hydroxy-N-methyl- is unique due to the presence of both a hydroxyl group and a double bond in the butenamide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
3-hydroxy-N-methylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(7)3-5(8)6-2/h3,7H,1-2H3,(H,6,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDASTHKGLSHGJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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